Tosedostat is an orally administered metalloenzyme inhibitor primarily classified as an aminopeptidase inhibitor. It has demonstrated significant antiproliferative and antiangiogenic activity against various hematological malignancies, particularly acute myeloid leukemia (AML). Tosedostat operates by inhibiting specific aminopeptidases, leading to the accumulation of small peptides within transformed cells, which in turn causes a deficiency of free amino acids necessary for protein synthesis. This mechanism plays a crucial role in its therapeutic effects against cancer cells.
Tosedostat is derived from a class of compounds known as aminopeptidase inhibitors. It is specifically designed to target members of the M1 and M17 classes of aminopeptidases, which are zinc-dependent enzymes involved in protein metabolism. The compound has been evaluated in clinical trials for its efficacy in treating elderly patients with relapsed or refractory AML, showcasing its potential as a novel therapeutic agent in oncology.
The synthesis of tosedostat involves creating an ester that can be hydrolyzed within the cell to release the active metabolite, CHR-79888. This metabolite is poorly permeable to cell membranes, allowing it to accumulate intracellularly. The synthesis typically follows these steps:
Tosedostat's molecular formula is with a molecular weight of 238.24 g/mol. The compound features a central structure that includes a carboxylic acid group and various functional groups that facilitate its interaction with aminopeptidases.
Tosedostat primarily acts through reversible inhibition of aminopeptidases. The key reactions include:
The mechanism by which tosedostat exerts its therapeutic effects can be summarized as follows:
Tosedostat has shown promise in various scientific applications:
Tosedostat is a small-molecule inhibitor (chemical formula: C₂₁H₃₀N₂O₆; molecular weight: 406.48 g/mol) that selectively targets the M1 family of zinc-dependent metalloenzymes. Its primary enzymatic targets are puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 hydrolase (LTA4H) [1] [7]. PuSA, encoded by the NPEPPS gene, is a cytosolic enzyme critical for protein turnover through the hydrolysis of N-terminal amino acids from peptides generated by the proteasome. Tosedostat binds irreversibly to the catalytic zinc atom within PuSA's active site (HEXXH-(X₁₈)-E motif), disrupting its ability to release amino acids for protein synthesis [1] [10].
LTA4H exhibits dual functionality: it possesses aminopeptidase activity and catalyzes the final step in leukotriene B4 (LTB4) synthesis. Tosedostat inhibits both functions, though its potency varies. While the prodrug (CHR-2797) weakly inhibits LTA4H (>1,000 nM), its intracellular metabolite CHR-79888 achieves potent inhibition (IC₅₀: 8 nM). This effectively suppresses LTB4-mediated pro-inflammatory signaling pathways, contributing to anti-angiogenic effects in tumor models [3] [7].
Table 1: Key M1 Aminopeptidase Targets of Tosedostat
Enzyme | Gene | Primary Function | Inhibition Mechanism | Biological Consequence |
---|---|---|---|---|
PuSA | NPEPPS | Peptide cleavage, amino acid recycling | Zinc chelation in catalytic site (HEXXH-X₁₈-E motif) | Intracellular amino acid depletion |
LTA4H | LTA4H | LTB4 synthesis & peptide cleavage | Allosteric inhibition of epoxide hydrolase activity | Anti-angiogenesis, reduced inflammation |
Aminopeptidase N | ANPEP | Peptide processing, cell signaling (CD13) | Competitive substrate blockade | Impaired tumor cell adhesion/migration |
Tosedostat and its active metabolite CHR-79888 exhibit broad-spectrum inhibition across multiple aminopeptidases. Quantitative profiling reveals differential potency:
Notably, tosedostat spares many M17 family aminopeptidases, indicating selectivity for M1 enzymes. The inhibition profile contributes to its pleiotropic antitumor effects, impacting protein homeostasis, angiogenesis, and immune modulation [3] [7].
Tosedostat (CHR-2797) is a prodrug requiring enzymatic activation for sustained intracellular activity. Its cyclopentyl ester moiety undergoes hydrolysis primarily by carboxylesterase 1 (CES1), abundant in myelomonocytic cells, generating the active acid metabolite CHR-79888 [3] [10]. This conversion confers critical pharmacological advantages:
Resistance mechanisms identified in myeloid leukemia cells highlight the centrality of this activation: downregulation of CES1 expression or function severely impairs CHR-79888 generation, conferring high-level resistance [10].
By inhibiting PuSA and other critical aminopeptidases, tosedostat disrupts the terminal step of the ubiquitin-proteasome system (UPS). The UPS degrades ubiquitinated proteins into small peptides, which aminopeptidases further hydrolyze into free amino acids. Tosedostat-induced aminopeptidase blockade causes:
This dual disruption of proteasomal degradation and amino acid liberation triggers an integrated stress response (ISR), characterized by phosphorylation of eIF2α and ATF4 upregulation [10] [14].
Table 2: Tosedostat-Induced Disruption of Protein & Amino Acid Homeostasis
Process Targeted | Effect of Tosedostat | Downstream Consequence |
---|---|---|
Aminopeptidase Activity | Inhibition of PuSA, LAP, APN | Peptide accumulation |
Free Amino Acid Pools | Depletion of essential amino acids (Leu, Met) | mTORC1 inhibition, global protein synthesis suppression |
Proteasome Function | Feedback inhibition of chymotrypsin-like activity | Impaired clearance of misfolded/damaged proteins |
Stress Response | eIF2α phosphorylation, ATF4 transcriptional activation | Upregulation of CHOP, NOXA, ATF3 |
Amino acid scarcity, particularly leucine, directly inhibits mechanistic target of rapamycin complex 1 (mTORC1) signaling – a key nutrient-sensing pathway. Tosedostat treatment rapidly (within 30–60 minutes) induces:
Paradoxically, chronic exposure or acquired resistance to tosedostat can lead to compensatory hyperactivation of the PI3K/Akt/mTOR axis, creating a vulnerability exploitable by mTOR inhibitors like rapamycin [10].
The ISR/ATF4 axis orchestrates a proapoptotic transcriptional program under persistent amino acid stress. Key mediators induced by tosedostat include:
This coordinated transcriptional shift overwhelms pro-survival BCL-2 family signaling, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and apoptosis selectively in transformed cells, while sparing normal cells [1] [6].
Table 3: Tosedostat Synonyms and Identifiers
Identifier Type | Name/Code |
---|---|
Generic Name | Tosedostat |
Chemical Names | Cyclopentyl (2S)-2-[(2R,3S)-3-hydroxy-3-(hydroxycarbamoyl)-2-(2-methylpropyl)propanamido]-2-phenylacetate |
Development Code | CHR-2797 |
CAS Registry Number | 238750-77-1 |
DrugBank Accession Number | DB11781 |
UNII | KZK563J2UW |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9